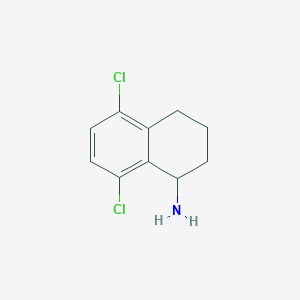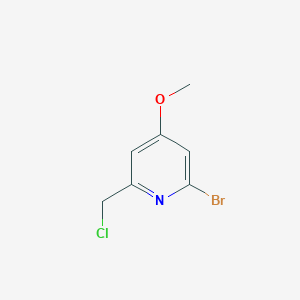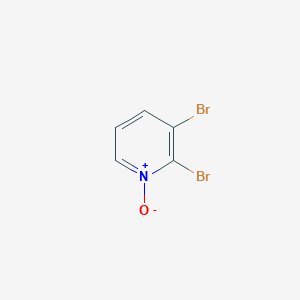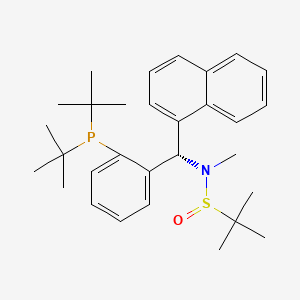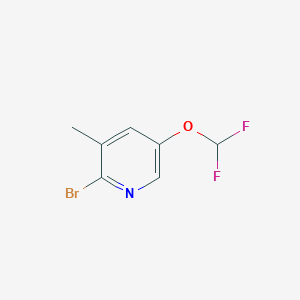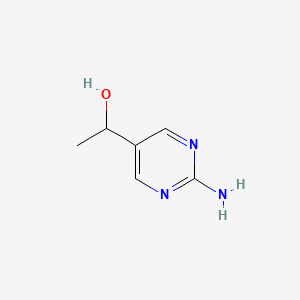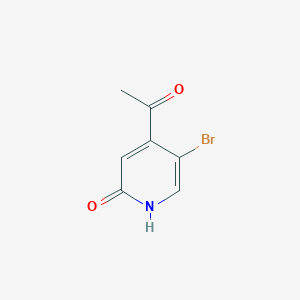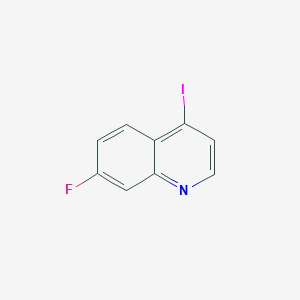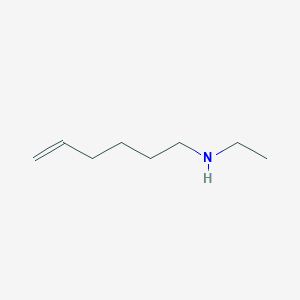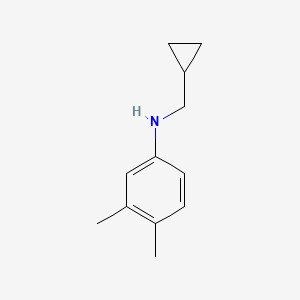
N-(cyclopropylmethyl)-3,4-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-3,4-dimethylaniline: is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of 3,4-dimethylaniline
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3,4-dimethylaniline typically involves the reaction of 3,4-dimethylaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the amine, followed by the addition of cyclopropylmethyl bromide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions: N-(cyclopropylmethyl)-3,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl or aryl halides, sodium hydride (NaH)
Major Products Formed:
Oxidation: N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Various substituted aniline derivatives
科学的研究の応用
Chemistry: N-(cyclopropylmethyl)-3,4-dimethylaniline is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various medical conditions, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of N-(cyclopropylmethyl)-3,4-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its structural features suggest potential interactions with proteins involved in cellular signaling and metabolism.
類似化合物との比較
- N-(cyclopropylmethyl)-aniline
- N-(cyclopropylmethyl)-2,4-dimethylaniline
- N-(cyclopropylmethyl)-3,5-dimethylaniline
Comparison: N-(cyclopropylmethyl)-3,4-dimethylaniline is unique due to the presence of both cyclopropylmethyl and 3,4-dimethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The specific positioning of the methyl groups on the aromatic ring can influence the compound’s electronic properties and its interactions with other molecules.
特性
CAS番号 |
356539-38-3 |
|---|---|
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC名 |
N-(cyclopropylmethyl)-3,4-dimethylaniline |
InChI |
InChI=1S/C12H17N/c1-9-3-6-12(7-10(9)2)13-8-11-4-5-11/h3,6-7,11,13H,4-5,8H2,1-2H3 |
InChIキー |
YULPPXVXGUGQIW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NCC2CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


